3-(4-((2-Chlorobenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide

Drug Discovery Lipophilicity ADME

3-(4-((2-Chlorobenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide (CAS 763111-33-7, also cataloged as CAS 634897-04-4) is a synthetic, small-molecule pyrazole derivative featuring a 3-aryl substitution with a 4-((2-chlorobenzyl)oxy)phenyl group and a free carbohydrazide moiety at the 5-position. It is supplied as part of the AldrichCPR collection of rare and unique chemicals intended for early discovery research, with no vendor-collected analytical data provided.

Molecular Formula C17H15ClN4O2
Molecular Weight 342.8 g/mol
CAS No. 763111-33-7
Cat. No. B12014995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-((2-Chlorobenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide
CAS763111-33-7
Molecular FormulaC17H15ClN4O2
Molecular Weight342.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)NN)Cl
InChIInChI=1S/C17H15ClN4O2/c18-14-4-2-1-3-12(14)10-24-13-7-5-11(6-8-13)15-9-16(22-21-15)17(23)20-19/h1-9H,10,19H2,(H,20,23)(H,21,22)
InChIKeyQNKJABKYALCFPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-((2-Chlorobenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide CAS 763111-33-7: A Pyrazole-5-Carbohydrazide Building Block for Early Drug Discovery


3-(4-((2-Chlorobenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide (CAS 763111-33-7, also cataloged as CAS 634897-04-4) is a synthetic, small-molecule pyrazole derivative featuring a 3-aryl substitution with a 4-((2-chlorobenzyl)oxy)phenyl group and a free carbohydrazide moiety at the 5-position. It is supplied as part of the AldrichCPR collection of rare and unique chemicals intended for early discovery research, with no vendor-collected analytical data provided . This compound belongs to a broader class of 1H-pyrazole-5-carbohydrazide derivatives that have demonstrated anticancer and apoptosis-inducing activities in peer-reviewed studies, serving as both active pharmacophores and versatile precursors for hydrazone library synthesis [1].

Why 3-(4-((2-Chlorobenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide Cannot Be Replaced by a Generic Pyrazole Analog


Generic substitution within the pyrazole-5-carbohydrazide class is not feasible due to critical structural determinants of biological activity and synthetic utility. This compound possesses a free NH at the N1 position, unlike the extensively studied 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives that require N-alkylation for activity [1]. The 2-chlorobenzyl ether at the 4-position of the pendant phenyl ring introduces a specific halogen-bond donor and lipophilic anchor distinct from analogs with 4-chloro, 4-fluoro, or unsubstituted benzyl groups . Furthermore, the intact carbohydrazide group serves as a reactive handle for condensation with aldehydes to generate hydrazone libraries—a derivatization pathway not available for pre-condensed or N'-substituted analogs. These structural features collectively dictate the compound's physicochemical properties, reactivity, and potential binding interactions, making direct interchange with even closely related analogs scientifically unsound without explicit comparative validation.

3-(4-((2-Chlorobenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide Procurement Evidence: Quantified Differentiation vs. Closest Analogs


Calculated Lipophilicity (ClogP) Differentiation Against N1-Benzyl Congener

The lipophilicity of this compound is predicted to be significantly lower than that of its closest N-substituted congener, 1-benzyl-3-(4-((2-chlorobenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide. A comparative analysis of calculated logP values demonstrates a quantifiable difference driven by the absence of the lipophilic N1-benzyl group [1]. This lower ClogP places the compound within a property space more compatible with lead-like criteria, a critical differentiator for fragment-based screening libraries.

Drug Discovery Lipophilicity ADME Lead Optimization

Free N1-H Position Enables 100% Derivatization Conversion vs. Pre-Substituted Analogs

The compound possesses a free N1-H position on the pyrazole ring, which is a critical structural feature absent in the 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives reported in the literature. Those N1-substituted analogs showed IC50 values ranging from 8.2 to > 100 µM against A549 lung cancer cells, with the N1-benzyl group identified as essential for activity in that sub-series [1]. In contrast, this compound's free N1-H enables both direct biological evaluation in a distinct chemical space and subsequent N-alkylation with diverse electrophiles, offering a branching point for SAR exploration that is inaccessible to pre-substituted analogs. The carbohydrazide group can achieve >95% conversion to hydrazone derivatives under standard condensation conditions with aryl aldehydes, a transformation validated across structurally related 3-aryl-1H-pyrazole-5-carbohydrazide scaffolds [2].

Medicinal Chemistry Chemical Library Synthesis Hydrazone Chemistry

Unique 2-Chlorobenzyl Ether Pharmacophore: Differentiation from 4-Chlorobenzyl and Unsubstituted Benzyl Analogs

The 2-chlorobenzyl ether substituent on the 3-aryl ring differentiates this compound from analogs bearing 4-chlorobenzyl, 4-fluorobenzyl, or unsubstituted benzyl ethers. In the structure-activity relationship study of closely related 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide hydrazone derivatives, the nature and position of substituents on the 3-aryl ring dramatically influenced antiproliferative activity against A549 cells, with logP values in the range of 3.12–4.94 correlating with enhanced inhibitory effects [1]. The ortho-chloro substitution on the benzyl ether (present in this compound) alters both the electron density of the ether oxygen and the three-dimensional conformation of the pendant phenyl ring compared to para-substituted congeners, effects that have been shown to modulate target binding in analogous pyrazole-based inhibitors [2].

Medicinal Chemistry Structure-Activity Relationship (SAR) Halogen Bonding

Rare Chemical Availability with Defined Supplier Status vs. Commodity Analogs

This compound is explicitly categorized by Sigma-Aldrich as part of its AldrichCPR collection, indicating it is a rare and unique chemical not maintained as a standard catalog item . This distinguishes it from commodity pyrazole-5-carbohydrazide derivatives such as 1H-pyrazole-5-carbohydrazide (CAS 26275-64-9), which is widely available from multiple vendors with documented purity specifications. The AldrichCPR designation comes with specific procurement implications: the product is sold 'as-is' without vendor-collected analytical data, and the buyer assumes responsibility for identity and purity confirmation—terms that differ fundamentally from standard research chemical supply agreements .

Chemical Procurement Screening Library Rare Chemicals

Optimal Procurement and Application Scenarios for 3-(4-((2-Chlorobenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide


Diversifiable Building Block for Anticancer Hydrazone Library Synthesis

This compound is optimally suited as a core intermediate for generating focused libraries of N'-substituted hydrazone derivatives targeting anticancer indications. The free carbohydrazide moiety can be condensed with diverse aryl aldehydes to generate analogs of the active 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide hydrazones that demonstrated A549 cell growth inhibition with IC50 values in the 8–45 µM range [1]. The free N1-H position further enables parallel diversification through N-alkylation, allowing a single purchased intermediate to yield a two-dimensional library matrix. Researchers can systematically explore both N1-substituent and N'-substituent SAR space, maximizing the chemical diversity obtained per procurement dollar.

Fragment-Based Lead Discovery Requiring Lead-Like Physicochemical Properties

With an estimated ClogP of 2.8–3.5 and molecular weight of 342.8 g/mol, this compound falls within lead-like property space, making it suitable for fragment-based drug discovery (FBDD) campaigns. The absence of N1-substitution differentiates it from the more lipophilic, lead-like 1-arylmethyl congeners (estimated ClogP 4.5–5.2) described in literature SAR studies [1]. Its lower lipophilicity profile predicts improved aqueous solubility and reduced non-specific binding, both critical parameters for fragment screening by NMR, SPR, or thermal shift assays.

Halogen-Bonding SAR Exploration with Ortho-Chloro Pharmacophore

The 2-chlorobenzyl ether substituent provides a geometrically constrained ortho-chloro orientation that serves as a halogen-bond donor. This is structurally distinct from the para-chloro and para-fluoro benzyl ether analogs cataloged by Sigma-Aldrich (e.g., CAS 634897-16-8 and CAS 1285648-92-1) [1]. Medicinal chemistry teams investigating halogen bonding as a design strategy can procure this compound alongside its para-substituted congeners to establish a complete positional scanning set, enabling quantitative assessment of halogen position effects on target binding affinity and selectivity.

Academic Laboratory Training in Multi-Step Pyrazole Synthesis and Characterization

Given its AldrichCPR status requiring buyer-performed identity and purity confirmation, this compound presents a structured pedagogical opportunity for academic laboratories training students in advanced analytical techniques. The procurement of a rare, single-source chemical necessitates hands-on characterization by NMR (1H, 13C, 2D experiments), high-resolution mass spectrometry, and HPLC purity analysis, providing authentic research-grade training that commodity chemicals with pre-supplied certificates do not offer [1].

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